S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate

Catalog No.
S1529092
CAS No.
130727-53-6
M.F
C25H50O8S
M. Wt
510.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethox...

CAS Number

130727-53-6

Product Name

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate

IUPAC Name

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate

Molecular Formula

C25H50O8S

Molecular Weight

510.7 g/mol

InChI

InChI=1S/C25H50O8S/c1-25(27)34-24-10-8-6-4-2-3-5-7-9-12-28-14-16-30-18-20-32-22-23-33-21-19-31-17-15-29-13-11-26/h26H,2-24H2,1H3

InChI Key

YQZGQQAPWBBCSS-UHFFFAOYSA-N

SMILES

CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Synonyms

HEXA(ETHYLENE GLYCOL)MONO-11-(ACETYLTHIO)UNDECYL ETHER, 95%

Canonical SMILES

CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate, also known as hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether, is a complex organic compound characterized by its long hydrophilic ethylene glycol chains and a thioether functional group. Its molecular formula is C21H42O6S, and it has a molecular weight of approximately 422.6 g/mol . The structure features multiple ethylene glycol units that enhance its solubility in water, making it suitable for various applications in biochemical and industrial fields.

As research on HEGU is relatively new, a defined mechanism of action is not yet established. However, its potential role lies in its ability to self-assemble on surfaces due to its amphiphilic nature. The acetylthio group might contribute to specific binding interactions depending on the application [, ].

Due to its functional groups. Notably, the thioether group can undergo oxidation to form sulfoxides or sulfones, while the hydroxyl groups can engage in esterification or etherification reactions. Additionally, the presence of the undecyl chain allows for potential reactions typical of aliphatic compounds, such as halogenation or alkylation.

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate has been studied for its biological properties, particularly in drug delivery systems. Its ability to form micelles and enhance the solubility of hydrophobic drugs makes it a candidate for pharmaceutical applications. Furthermore, the compound's biocompatibility is enhanced by its polyethylene glycol components, which are known to reduce protein adsorption and improve circulation times in vivo.

The synthesis of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate typically involves the following steps:

  • Preparation of Ethylene Glycol Derivatives: Starting from ethylene oxide, multiple ethylene glycol units are polymerized.
  • Formation of Thioether Linkage: The undecyl chain can be introduced through a nucleophilic substitution reaction where a thiol reacts with an alkyl halide.
  • Esterification: The terminal hydroxyl groups can be converted into thioesters by reacting with acetic anhydride or another acylating agent.

These synthetic routes may vary based on desired purity and yield.

Interaction studies have shown that S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate can form stable complexes with various biomolecules. These interactions are crucial for its role in drug delivery systems, where it enhances the bioavailability of therapeutic agents by improving their solubility and stability in biological environments.

Several compounds share structural similarities with S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Polyethylene Glycol (PEG)CnH(2n+1)OKnown for excellent biocompatibility
Hexaethylene Glycol MonothioglycolateC18H38O6SSimilar thioether functionality
4-Methylbenzenesulfonic Acid Ester of Ethylene GlycolC13H18O5SUsed as a surfactant; different functional group
Octaethylene GlycolC16H34O9Longer chain; used as a solvent and surfactant

Uniqueness

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate stands out due to its unique combination of long hydrophilic chains and thioether functionality, which enhances its solubility and interaction with biological systems compared to other similar compounds. Its specific structure allows for versatile applications across pharmaceuticals and cosmetics that require both hydrophilicity and biocompatibility.

This detailed overview highlights the significance of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate within chemical research and application domains.

XLogP3

3.2

Wikipedia

S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate

Dates

Modify: 2024-04-14

Explore Compound Types